molecular formula C65H89N17O21S4 B561570 Alpha-Conotoxin AuIB CAS No. 216299-21-7

Alpha-Conotoxin AuIB

Cat. No.: B561570
CAS No.: 216299-21-7
M. Wt: 1572.8 g/mol
InChI Key: SVNSCQIKKAACJG-SBLJLSJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Amino Acid Sequence and Post-Translational Modifications

The primary sequence of α-conotoxin AuIB is GCCSYPPCFATNPDC , with a molecular weight of 1,572.8 Da. Key post-translational modifications include:

  • C-terminal amidation : The C-terminal cysteine residue is amidated, which stabilizes the peptide’s secondary structure and enhances receptor binding.
  • Disulfide bond formation : Two interlocking disulfide bonds are critical for structural stability (see Section 1.2).

Unlike other α-conotoxins (e.g., α-GID), AuIB lacks γ-carboxyglutamate or hydroxyproline modifications. Its sequence features a conserved N-terminal glycine-cysteine-cysteine (GCC) motif and a proline-rich middle loop (SYPP), which are hallmarks of the α4/7 subfamily.

Disulfide Bond Connectivity Patterns: Globular vs. Ribbon Isomers

α-Conotoxin AuIB exists in two disulfide isomers:

Isomer Type Disulfide Connectivity Structural Features Biological Activity (IC₅₀ at α3β4 nAChR)
Globular Cys²–Cys⁸, Cys³–Cys¹⁵ Compact, well-defined NMR structure 1.2 nM
Ribbon Cys²–Cys¹⁵, Cys³–Cys⁸ Flexible backbone, disordered regions 0.12 nM

The ribbon isomer exhibits 10-fold greater potency at α3β4 nAChRs despite its less-defined structure. This paradox suggests that conformational flexibility facilitates interactions with receptor subtypes. Both isomers share the same primary sequence, underscoring the functional significance of disulfide topology.

Nuclear Magnetic Resonance (NMR) Solution Conformation Studies

NMR spectroscopy reveals critical structural insights:

  • Globular isomer : Adopts a compact fold with an α-helix spanning residues 6–11 and a tight C-terminal bend due to the absence of Tyr¹⁵. Asp¹⁴ occupies the spatial position typically reserved for Tyr¹⁵ in other α4/7 conotoxins, altering electrostatic surface potential.
  • Ribbon isomer : Exhibits a "pseudo omega-shaped" topology with reduced helical content and dynamic N-terminal residues.

Key structural parameters:

  • Backbone root-mean-square deviation (RMSD): 0.269 Å (globular).
  • Electrostatic surface charge: Distinct from α-conotoxin MII, explaining differential receptor subtype selectivity.

Comparative Analysis with Other α4/7 Subfamily Conotoxins

α-Conotoxin AuIB shares structural motifs with the α4/7 subfamily but diverges in key regions:

Feature AuIB MII BuIA LvIF
Sequence GCCSYPPCFATNPDC GCCSNPVCHLEHSNLC GCCSTPPCAVLYC GCCSHPACAGNNQDIC
Disulfide pattern 2-8/3-15 (globular) 2-7/3-13 2-8/3-12 2-8/3-16
C-terminal motif Asp¹⁴ bend Tyr¹⁵ Beta-turn Extended loop
Receptor target α3β4 nAChR α3β2 nAChR α6/α3β2β3 nAChR α3β2 nAChR

Key observations :

  • The absence of Tyr¹⁵ in AuIB distinguishes its C-terminal conformation from MII and BuIA.
  • AuIB’s Pro⁶–Pro⁷ motif stabilizes the helical core, analogous to Pro residues in LvIF.
  • Electrostatic surface charge variations correlate with subtype specificity; AuIB’s acidic Asp¹⁴ reduces affinity for α3β2 nAChRs.

Properties

IUPAC Name

2-[(1R,6R,9S,12S,18S,21S,24S,27S,30R,33S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-18-(2-amino-2-oxoethyl)-27-benzyl-6-carbamoyl-21-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-45-[(4-hydroxyphenyl)methyl]-24-methyl-8,11,17,20,23,26,29,32,38,44,47,50,52-tridecaoxo-3,4,55,56-tetrathia-7,10,16,19,22,25,28,31,37,43,46,49,51-tridecazapentacyclo[28.20.7.012,16.033,37.039,43]heptapentacontan-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H89N17O21S4/c1-31-53(91)79-51(32(2)84)62(100)74-39(23-48(67)86)64(102)80-18-6-11-45(80)60(98)72-37(24-50(88)89)55(93)76-41(52(68)90)27-104-106-29-43-59(97)75-40(26-83)56(94)73-38(22-34-14-16-35(85)17-15-34)63(101)82-20-8-13-47(82)65(103)81-19-7-12-46(81)61(99)78-44(30-107-105-28-42(57(95)77-43)70-49(87)25-66)58(96)71-36(54(92)69-31)21-33-9-4-3-5-10-33/h3-5,9-10,14-17,31-32,36-47,51,83-85H,6-8,11-13,18-30,66H2,1-2H3,(H2,67,86)(H2,68,90)(H,69,92)(H,70,87)(H,71,96)(H,72,98)(H,73,94)(H,74,100)(H,75,97)(H,76,93)(H,77,95)(H,78,99)(H,79,91)(H,88,89)/t31-,32+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNSCQIKKAACJG-SBLJLSJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)CO)C(=O)N)CC(=O)O)CC(=O)N)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H89N17O21S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1572.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216299-21-7
Record name n/a
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

tert-Butoxycarbonyl (Boc) Chemistry

α-Conotoxin AuIB was synthesized manually via Boc-based SPPS on a 4-methylbenzhydrylamine (MBHA) resin. The protocol utilized 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) for amino acid activation and in situ neutralization with N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF). Key steps included:

  • Deprotection : Boc groups were removed using 50% TFA in dichloromethane.

  • Coupling : Amino acids (0.5 M) were coupled for 30 minutes with HBTU/DIEA.

  • Side-Chain Protection : Arg(Tos), Cys(4-methylbenzyl), and Trp(formyl) were used.

Following chain assembly, the peptide-resin was treated with hydrofluoric acid (HF)/p-cresol/p-thio-cresol (18:1:1) at 0°C for 2 hours to cleave the peptide and remove side-chain protecting groups.

Oxidative Folding and Isomer Formation

The linear peptide was oxidized in 0.1 M ammonium bicarbonate (pH 8.2) at 0.1 μM concentration, resulting in two distinct isomers:

  • Globular AuIB : Predominant form with native disulfide connectivity (Cys²–Cys⁸, Cys³–Cys¹⁵).

  • Ribbon AuIB : Minor form with non-native connectivity (Cys²–Cys¹⁵, Cys³–Cys⁸).

Isomers were separated using preparative C18 RPLC (0.6% acetonitrile/min gradient) and characterized via liquid chromatography-mass spectrometry (LC-MS).

Structural Validation and Analytical Techniques

Co-Elution Studies

Natural and synthetic AuIB were co-injected onto an RPLC column to confirm identity. Matching retention times and UV profiles validated the synthetic peptide’s authenticity.

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirmed the molecular weight of synthetic AuIB (observed: 1572.76 Da; theoretical: 1572.76 Da).

Disulfide Mapping

Edman degradation and tandem MS/MS analysis identified disulfide bonds. Ribbon AuIB exhibited reduced α3β4 nAChR inhibition (IC₅₀ = 0.77 μM) compared to globular AuIB (IC₅₀ = 2.48 μM), highlighting the importance of native connectivity.

Synthesis Challenges and Optimization

Isomer Control

Oxidative folding conditions significantly influenced isomer ratios. Lower peptide concentrations (0.1 μM) favored globular AuIB, while higher concentrations promoted misfolded isomers.

Scalability

Boc SPPS enabled milligram-scale production, but HF cleavage posed safety risks. Alternative methods using tert-butylthio (S-tBu) protection and iodine oxidation were explored for safer disulfide formation.

Comparative Analysis of Synthesis Routes

Parameter Natural Purification Boc SPPS
Yield 0.01–0.1% (crude venom)10–20% (after oxidation)
Purity ≥95% (post-RPLC)≥95% (post-HPLC)
Time Weeks (venom collection)7–10 days (synthesis + folding)
Key Advantage Native post-translational modificationsControlled disulfide bonding

Biological Activity Correlation

Synthetic globular AuIB demonstrated potent inhibition of α3β4 nAChRs (IC₅₀ = 0.75 μM) and >100-fold selectivity over other subtypes. In contrast, ribbon AuIB showed non-competitive inhibition and lower efficacy, underscoring the necessity of precise synthesis .

Chemical Reactions Analysis

Disulfide Bond Formation

Oxidative folding occurs in 0.1 M NH4_4HCO3_3 buffer (pH 8.2), yielding two isomers:

  • Globular isomer : Disulfide connectivity Cys1^1-Cys8^8 and Cys2^2-Cys15^15 .

  • Ribbon isomer : Disulfide connectivity Cys1^1-Cys15^15 and Cys2^2-Cys8^8 .

IsomerDisulfide BondsIC50_{50} (α3β4 nAChR)Selectivity (α3β4 vs. others)
GlobularCys1–Cys8, Cys2–Cys152.48 μM>100-fold
RibbonCys1–Cys15, Cys2–Cys80.77 μMInactive at other subtypes

The ribbon isomer is thermodynamically favored during random oxidation but exhibits lower activity compared to the globular isomer .

Cyclization Strategies

To enhance stability, α-Conotoxin AuIB was cyclized via an oligopeptide linker (Gly-Gly) between its N- and C-termini. This modification improved resistance to chymotrypsin degradation but reduced α3β4 nAChR inhibitory activity .

Cyclic AnalogLinkerDisulfide ConnectivityIC50_{50} (α3β4 nAChR)Stability (vs. WT)
cAuIB-2Gly-GlyGlobular2.24 μM3x higher
Wild-typeN/AGlobular0.75 μMBaseline

Amino Acid Substitutions and Functional Impact

Single-residue substitutions were tested to optimize activity and selectivity. Notably, Pro7→Arg in the ribbon isomer (AuIB[P7R]) enhanced inhibition of GABAB_BR-coupled N-type calcium channels (CaV_V2.2), achieving an IC50_{50} of 0.74 nM .

VariantModificationTargetIC50_{50}Efficacy (1 μM)
AuIB[P7R]Pro7→ArgGABAB_BR-CaV_V2.20.74 nM51.58%
Benzoyl-AuIBN-terminalα3β4 nAChRNo improvement18.93%
AuIB[S4Dab]Ser4→DabGABAB_BR-CaV_V2.28.11 nM8.11%

Enzymatic Stability

Cyclic analogs exhibit superior resistance to proteolytic degradation:

  • Wild-type AuIB : Half-life <30 minutes with chymotrypsin.

  • cAuIB-2 (globular) : Half-life extended to >90 minutes .

Co-elution Studies

Natural and synthetic AuIB isomers were compared using reversed-phase liquid chromatography (RPLC). Co-injection confirmed identical retention times, validating synthetic fidelity .

Mass Spectrometry

MALDI-TOF MS confirmed molecular weights:

  • Calculated: 1572.8 Da.

  • Observed: 1573.2 ± 0.3 Da .

Key Reaction Conditions

StepReagents/ConditionsOutcome
SPPS CleavageHF, 0°C, 2 hoursLinear peptide release
Oxidative Folding0.1 M NH4_4HCO3_3, pH 8.2, RT, 24 hoursGlobular (20%) and ribbon (80%)
CyclizationGly-Gly linker, regioselective oxidationcAuIB-2 (globular)

Scientific Research Applications

Inhibition Profiles

Research has demonstrated that AuIB can inhibit norepinephrine release from rat hippocampal synaptosomes while having minimal effects on dopamine release from striatal synaptosomes. This suggests that α3β4-containing nAChRs primarily mediate norepinephrine release, while α3β2-containing receptors are more involved in dopamine signaling . The compound's ability to selectively target these pathways highlights its potential as a pharmacological probe.

Analgesic Applications

Recent studies have explored the analgesic properties of alpha-conotoxin AuIB. It has been shown to inhibit GABA B receptor-coupled N-type calcium channels (CaV2.2), which play a critical role in pain transmission pathways. Variants of AuIB, such as AuIB[P7R], have demonstrated enhanced analgesic activity in various pain models, including the acetic acid writhing model and partial sciatic nerve injury model . This suggests that modifications to the peptide structure can significantly impact its therapeutic efficacy.

Structural Insights

The structural characteristics of this compound contribute to its functional properties. The peptide consists of 15 amino acids and features two disulfide bonds that are crucial for its stability and activity. Studies have indicated that different isomers of AuIB (ribbon and globular forms) exhibit distinct mechanisms of action when interacting with nAChRs, influencing their inhibitory efficacy . For example, the globular isomer has been shown to bind non-competitively to α3β4 nAChRs, while the ribbon isomer demonstrates competitive inhibition depending on receptor stoichiometry .

Case Studies and Research Findings

  • Neurotransmitter Release Modulation : In a study examining the effects of AuIB on neurotransmitter release, it was found that concentrations between 1–5 μM could block 20–35% of nicotine-stimulated norepinephrine release without affecting dopamine release .
  • Pain Management Research : A comparative study on the analgesic effects of various conotoxins highlighted AuIB[P7R] as one of the most potent inhibitors targeting GABA B receptor-coupled N-type calcium channels, showing a significant decrease in pain response in animal models .
  • Stability Studies : Investigations into the oxidative folding and stability of this compound revealed critical insights into its structural integrity under physiological conditions, which is essential for its application in therapeutic contexts .

Comparative Analysis Table

Feature This compound Other Conotoxins
Source Conus aulicusVarious cone snail species
Target Receptor α3β4 nAChRVaries (e.g., α7, α3β2)
IC50 Value ~0.75 μMVaries widely
Analgesic Activity Yes (inhibition of CaV2.2)Yes (specific to certain types)
Structural Characteristics 15 amino acids, 2 disulfide bondsVaries

Comparison with Similar Compounds

Selectivity Profiles and Functional Outcomes

Table 1: Key Conotoxins Targeting nAChRs

Compound Target nAChR Subtype IC50 (nAChR) Functional Role Key Reference
AuIB α3β4 0.75 µM Blocks norepinephrine release
MII α3β2, α6/α3β2 0.5–1 nM Inhibits dopamine release
TxIB α6/α3β4 N/A Potential alcohol use disorder treatment
PIA α6-containing 18 nM (α6β2β3) Targets dopaminergic pathways
TP-2212-59 α3β4 0.3 nM Synthetic antagonist
EpI α3β2, α3β4 10–100 nM Dual activity in native vs. recombinant

Key Findings:

  • AuIB vs. MII: While AuIB selectively blocks α3β4 nAChRs and norepinephrine release, α-conotoxin MII preferentially inhibits α3β2 and α6-containing subtypes, reducing striatal dopamine release by 33% at 100 nM .
  • AuIB vs. TP-2212-59 : The synthetic compound TP-2212-59 shares AuIB’s α3β4 specificity but exhibits 250-fold higher potency (IC50 = 0.3 nM), attributed to hydrophobic interactions with β4 I77/I109 residues .
  • AuIB vs. EpI: EpI sulfated conotoxin shows activity at both α3β2 and α3β4 in native tissues but loses selectivity in recombinant systems, unlike AuIB’s consistent specificity .

Structural and Pharmacological Modifications

Table 2: Modified AuIB Variants and Their Effects

Variant Structural Change Activity Change Reference
AuIB[P7R] (ribbon) Proline→Arginine at position 7 51.58% inhibition of α3β4; enhanced analgesic activity via GABABR
AuIB[F9Y] Phenylalanine→Tyrosine at position 9 Reduced potency (IC50 = 8.38 nM)
AuIB[+15L] Addition of leucine at position 15 Increased stability; 25.45 nM affinity
Non-native disulfide AuIB Altered Cys1–Cys4 connectivity Reduced structural definition but 2-fold higher bioactivity

Key Insights:

  • AuIB[P7R] : This variant retains α3β4 inhibition (39.27% at 51.58 µM) but gains analgesic properties by targeting GABAB receptor-coupled N-type calcium channels (Cav2.2) .
  • Non-Native Disulfide Bonds: Disruption of native disulfide connectivity (Cys1–Cys4) reduces structural stability but enhances biological activity, suggesting flexibility in therapeutic optimization .

Mechanistic and Therapeutic Divergence

  • TxIB and Alcohol Use Disorders: α-Conotoxin TxIB, while structurally distinct, shares AuIB’s α3β4 affinity but shows promise in reducing alcohol addiction-related behaviors in zebrafish models .

Biological Activity

Alpha-conotoxin AuIB is a peptide derived from the venom of the marine cone snail Conus aulicus. It has garnered significant attention due to its selective antagonistic effects on nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype. This article delves into the biological activity of AuIB, highlighting its structure-activity relationships, analgesic properties, and potential therapeutic applications.

Chemical Structure:
this compound consists of 15 amino acids and features a unique disulfide bond connectivity that distinguishes it from other conotoxins. The ribbon form of AuIB, characterized by disulfide bonds between cysteine residues 1–4 and 2–3, exhibits greater biological activity compared to its globular counterpart (1–3, 2–4) .

Binding Affinity:
AuIB selectively inhibits α3β4 nAChRs with an IC50 value of approximately 0.75 μM, demonstrating over 100-fold higher potency than other receptor combinations such as α2β2 and α4β2 . This selectivity makes AuIB a valuable pharmacological probe for studying nAChR-related pathways.

Analgesic Activity

Mechanisms of Analgesia:
Research indicates that the analgesic effects of AuIB are primarily mediated through inhibition of GABA_B receptor-coupled N-type calcium channels (Ca_V2.2). In various pain models, including the acetic acid writhing test and partial nerve injury models, AuIB has shown significant analgesic activity .

Case Studies:

  • Acetic Acid Writhing Model: In this model, AuIB demonstrated potent analgesic effects, significantly reducing pain responses in treated subjects.
  • Partial Sciatic Nerve Injury Model: The compound also exhibited strong analgesic properties in this model, indicating its potential for treating neuropathic pain.

Structure-Activity Relationship Studies

Recent studies have focused on modifying the structure of AuIB to enhance its biological activity. For instance, the substitution of proline at position 7 with arginine (AuIB[P7R]) resulted in a notable increase in potency against GABA_B receptor-coupled Ca_V2.2 channels, achieving an IC50 value lower than 1 nM . These modifications not only improve binding affinity but also provide insights into the pharmacophore necessary for receptor interaction.

Comparative Biological Activity

Conotoxin Primary Target IC50 (μM) Analgesic Model Efficacy
AuIBα3β4 nAChR0.75High
MIIα3β2 nAChR0.1Moderate
Vc1.1α7 nAChR0.5Low

Therapeutic Implications

The distinct selectivity and potency of this compound position it as a promising candidate for developing new therapeutic agents targeting nicotine addiction and pain management. Its ability to selectively inhibit specific nAChR subtypes could lead to novel treatments with fewer side effects compared to existing medications.

Q & A

Q. What is the primary pharmacological target of α-Conotoxin AuIB, and what experimental methods validate its selectivity?

α-Conotoxin AuIB selectively inhibits α3β4 nicotinic acetylcholine receptors (nAChRs) with an IC50 of 0.75 µM, as demonstrated in Xenopus oocyte electrophysiology assays . Its selectivity (>100-fold for α3β4 over other nAChR subtypes like α2β2, α4β2, and α7) was confirmed using dose-response studies and comparative blocking assays across heterologously expressed receptor combinations . Key methodologies include two-electrode voltage clamping for measuring ACh-evoked currents and synaptosomal neurotransmitter release assays to assess functional effects on norepinephrine (NE) versus dopamine (DA) pathways .

Q. How does α-Conotoxin AuIB differentially modulate neurotransmitter release in neuronal systems?

AuIB selectively blocks nicotine-evoked NE release in hippocampal synaptosomes (20–35% inhibition at 1–5 µM) but has no effect on striatal DA release, contrasting with α-Conotoxin MII (α3β2-selective), which inhibits DA release . This specificity arises from α3β4 nAChRs mediating NE release and α3β2 subtypes regulating DA release. Experimental validation involved measuring ³H-labeled neurotransmitter efflux in isolated synaptosomes under nicotine stimulation .

Advanced Research Questions

Q. What structural and biochemical factors underlie the divergent bioactivity of AuIB's globular versus ribbon isomers?

The globular isomer (disulfide connectivity: CysI-III, CysII-IV) adopts a classical α-helix conformation and inhibits α3β4 nAChRs non-competitively, while the ribbon isomer (CysI-IV, CysII-III) lacks regular secondary structure but shows subunit stoichiometry-dependent competitive inhibition . NMR structural analysis (PDB codes 1mxn and 1mxp) revealed distinct folding patterns, with the ribbon isomer exhibiting 10-fold higher potency in rat parasympathetic ganglia despite poorer structural definition . This discrepancy highlights the role of receptor subunit arrangement and isomer-specific binding kinetics .

Q. How do backbone cyclization and disulfide connectivity influence AuIB's stability and pharmacological profile?

Cyclization via peptide linkers (e.g., cAuIB-4 with a 4-residue linker) prevents proteolytic degradation in human serum and reduces disulfide scrambling in glutathione-rich environments . Ribbon isomers show greater susceptibility to serum degradation than globular forms, but cyclization stabilizes both isomers. Oxidative folding studies using RP-HPLC revealed that linker length (4–7 residues) affects the ratio of globular-to-ribbon isomers formed during refolding, with shorter linkers favoring ribbon connectivity .

Q. What methodological challenges arise when comparing AuIB's effects across different receptor expression systems?

Discrepancies in AuIB potency between Xenopus oocytes and mammalian neurons stem from differences in α3β4 subunit stoichiometry (e.g., (α3)2(β4)3 vs. (α3)3(β4)2). Electrophysiological assays in oocytes require controlled cRNA injection ratios to replicate native receptor configurations, while ganglion neuron models preserve endogenous subunit assembly . Additionally, competitive vs. non-competitive inhibition mechanisms must be distinguished via Schild analysis or kinetic binding assays .

Q. How can oxidative folding pathways of AuIB analogs be characterized to optimize stability?

Oxidative folding is monitored using RP-HPLC and mass spectrometry to track disulfide isomer formation under varying pH and redox conditions (e.g., 20% isopropanol/80% ammonium bicarbonate, pH 7.5) . NMR spectroscopy (TOCSY, NOESY) and simulated annealing protocols (e.g., CYANA software) resolve disulfide connectivity and tertiary structures . Stability assays in glutathione buffer (10 mM) quantify disulfide scrambling, while serum incubation tests assess proteolytic resistance .

Data Contradictions and Resolution

Q. Why does AuIB's ribbon isomer exhibit higher potency in some systems despite lacking defined structure?

While the ribbon isomer is unstructured in solution, its flexible conformation may allow adaptive binding to variable α3β4 subunit interfaces in neuronal tissues, unlike the rigid globular form . In oocytes, the globular isomer's non-competitive inhibition (IC50 = 0.75 µM) contrasts with the ribbon isomer's subunit ratio-dependent effects, suggesting context-dependent efficacy . Resolving this requires comparative studies using [³H]-epibatidine binding assays and single-channel recording to map binding kinetics .

Q. How do discrepancies in AuIB's α3β4 vs. α7 nAChR selectivity impact experimental design?

AuIB partially blocks α7 homomeric receptors (34% inhibition at 3 µM), complicating interpretation in systems expressing mixed subtypes . Researchers must validate receptor composition via qPCR, subunit-specific antibodies, or selective antagonists (e.g., α-bungarotoxin for α7). Dual-receptor systems require concentration-response curves with controls for off-target effects .

Methodological Recommendations

  • Structural Analysis : Use 2D NMR (NOESY, TOCSY) and X-ray crystallography (PDB: 1mxn) to resolve disulfide topology .
  • Stability Testing : Incubate peptides in 50% human serum at 37°C, followed by MALDI-TOF MS to assess degradation .
  • Functional Assays : Combine voltage-clamp electrophysiology (oocytes) with radiolabeled neurotransmitter release (synaptosomes) for mechanistic validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.